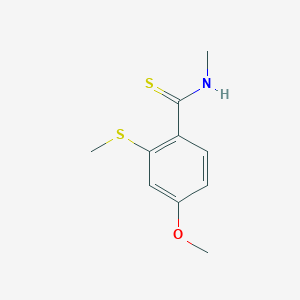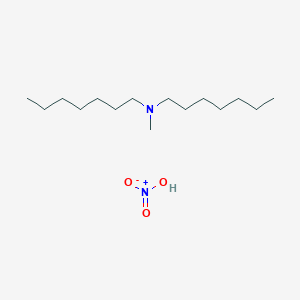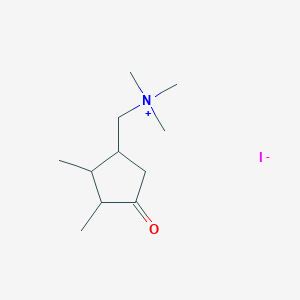
(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound with a unique structure that includes a cyclopentyl ring substituted with dimethyl and oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include:
Solvent: Polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Temperature: Moderate temperatures around 50-70°C.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, ensuring consistent quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as chloride, bromide, or hydroxide ions can replace the iodide ion.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of corresponding quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium chloride
- (2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium bromide
Uniqueness
(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide is unique due to its specific iodide anion, which can influence its solubility, reactivity, and biological activity compared to its chloride and bromide counterparts.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
60888-99-5 |
|---|---|
Molekularformel |
C11H22INO |
Molekulargewicht |
311.20 g/mol |
IUPAC-Name |
(2,3-dimethyl-4-oxocyclopentyl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H22NO.HI/c1-8-9(2)11(13)6-10(8)7-12(3,4)5;/h8-10H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LVTHQUYRAMZVKZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1C(C(=O)CC1C[N+](C)(C)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
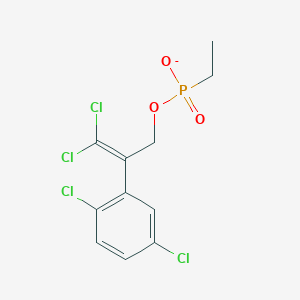

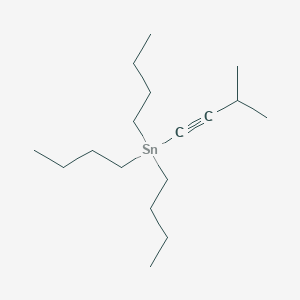
![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)
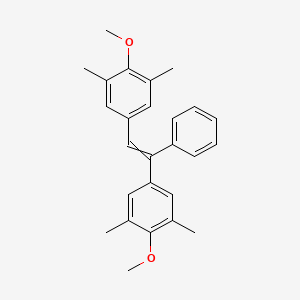
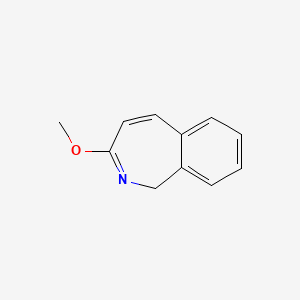
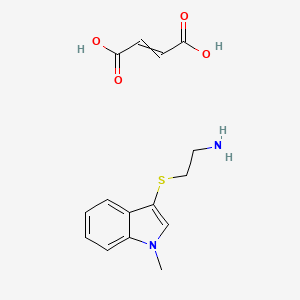
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)

